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Compound of Interest

Compound Name:
2-(Oxan-2-yl)ethane-1-sulfonyl

chloride

CAS No.: 1267215-74-6

Cat. No.: B2689822

Get Quote

Executive Summary
THP-ethanesulfonyl (THP-Es) derivatives represent a class of "smart" sulfonyl functionalities

often used in organic synthesis and proteomic labeling. Unlike the robust Tosyl (Ts) group,

which dominates due to stability, or the fluoride-labile SES group, the THP-Es moiety

introduces a unique acid-labile and collision-energy-sensitive fragmentation pathway.

For the analytical scientist, the THP-Es group serves as a "self-reporting" tag in MS/MS

experiments. Its fragmentation is driven by the low activation energy required to cleave the

tetrahydropyranyl ether bond, generating distinct low-mass diagnostic ions (

85) and characteristic neutral losses that differ significantly from the aromatic-driven
fragmentation of Tosyl derivatives.

Mechanistic Insight: The Fragmentation Cascade
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The fragmentation of THP-ethanesulfonyl derivatives under Electrospray Ionization (ESI-

MS/MS) follows a predictable, stepwise dissociation pathway governed by charge-remote

fragmentation and onium ion formation.

Primary Pathway: Oxonium Ion Formation
The most dominant feature in the MS2 spectrum of a THP-Es derivative is the cleavage of the

C–O bond connecting the THP ring to the ethyl linker.

Protonation: The ether oxygen or the sulfonyl oxygen accepts a proton

.

Ring Cleavage: The THP group is expelled as a stable oxonium ion (

85), or as a neutral dihydropyran (DHP, 84 Da) molecule via hydrogen rearrangement.

Secondary Elimination: Following the loss of the THP moiety, the remaining ethanesulfonyl

chain often undergoes

-elimination, ejecting ethene (28 Da) and sulfur dioxide (64 Da).

Comparison with Alternatives
Tosyl (Ts): Fragments via high-energy cleavage of the S–N or S–O bond, typically yielding

the stable tropylium ion (

91) or the sulfonyl cation (

155). It rarely shows low-mass neutral losses.

SES: Similar to THP-Es, SES relies on the

-effect of silicon. It loses ethene and TMS (

73) but requires different collision energies compared to the ether-cleavage of THP.

Visualization: Fragmentation Pathway
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The following diagram illustrates the competing fragmentation pathways for a generic THP-

ethanesulfonyl derivative (

).

Precursor Ion
[M+H]+

Oxonium Ion
(m/z 85)

 CID (Low CE)
Heterolytic Cleavage

Deprotected Species
[R-NH-SO2-Et-OH]+

 Neutral Loss
-DHP (84 Da)

Sulfonyl Cation
[R-NH-SO2]+

 -C2H4O (44 Da) Free Amine
[R-NH2]+

 -SO2 (64 Da)

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of THP-ethanesulfonyl derivatives,

highlighting the diagnostic oxonium ion (

85) and sequential neutral losses.

Comparative Performance Analysis
The following table contrasts the MS characteristics of THP-Es against its primary alternatives.
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Feature
THP-Ethanesulfonyl

(THP-Es)
Tosyl (Ts)

SES

(Trimethylsilylethyl)

Primary Diagnostic

Ion 85 (Oxonium) 91 (Tropylium), 155 73 (TMS)

Characteristic Neutral

Loss
84 Da (DHP) None (Stable)

102 Da (TMS-

CH=CH2)

Fragmentation Energy

(CE)
Low (10–20 eV) High (>35 eV) Medium (20–30 eV)

Spectral Complexity
Medium (Sequential

losses)

Low (Dominant

parent/fragment)
Medium

Mechanism Type
Charge-remote / H-

rearrangement

Charge-proximate /

Inductive
-Silicon effect

elimination

Utility in ID
High (Specific tag

detection)

Medium (Common

background)

High (Isotopic pattern

of Si)

Key Findings
Sensitivity: THP-Es derivatives ionize well in positive mode ESI due to the ether oxygen's

proton affinity. However, the signal is often split between the intact parent and the source-

fragmented species (loss of THP) if source temperatures are too high.

Selectivity: The

85 ion is a "noisy" region in biological matrices. However, the Neutral Loss Scan of 84 Da is
highly specific for THP-Es, offering a cleaner signal-to-noise ratio than monitoring the
tropylium ion for Tosyl, which is ubiquitous in contaminants.

Experimental Protocol: Characterization Workflow
To rigorously characterize THP-Es derivatives, the following self-validating protocol is

recommended. This workflow ensures differentiation from isobaric interferences.

Step 1: Source Parameter Optimization
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Objective: Minimize in-source fragmentation (ISF) to preserve the molecular ion.

Protocol:

Infuse the standard at 5 µL/min.

Ramp the Capillary Temperature from 150°C to 350°C.

Monitor the ratio of

vs.

.

Set Point: Choose the highest temperature where ISF is <5%. (Typically ~200–250°C for

THP ethers).

Step 2: Energy-Resolved MS/MS (ER-MS)
Objective: Determine the optimal Collision Energy (CE) for diagnostic ion generation.

Protocol:

Isolate the precursor ion (Isolation width: 1.0 Da).

Apply a stepped CE ramp (e.g., 10, 20, 30, 40, 50 eV).

Data Analysis: Plot the breakdown curve.

Observation: THP loss usually maximizes at low CE (~15 eV).

Observation: Sulfonyl cleavage (

loss) requires higher CE (~35 eV).

Step 3: Neutral Loss Confirmation[1]
Objective: Validate the THP moiety.

Protocol:
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Set the mass spectrometer to Neutral Loss Scan mode.

Target loss of 84.0575 Da (C5H8O).

Validation: A true THP-Es derivative will appear in this scan, whereas Tosyl derivatives will

be silent.

Applications in Drug Development
In Medicinal Chemistry, the THP-ethanesulfonyl motif is often used as a prodrug linker or a

removable protecting group.

Metabolite Identification: When analyzing metabolic stability, the disappearance of the

85 fragment indicates metabolic cleavage of the THP ring (e.g., oxidation to a lactone).

Quantification: For PK studies, avoid using the

85 fragment for MRM transitions due to high background noise. Instead, use the

transition, which retains structural specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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